molecular formula C17H17F2N3O3 B146639 ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate CAS No. 133368-71-5

ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Cat. No.: B146639
CAS No.: 133368-71-5
M. Wt: 349.33 g/mol
InChI Key: NWKGISOOFCWSQK-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique fluorinated structure, which may influence its pharmacological properties.

Preparation Methods

The synthesis of Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate involves several steps. One common method includes the alkylation of the corresponding nor-compound with no-carrier-added (NCA) 1-[18F]fluoro-3-iodopropane . This reaction typically yields the desired product in 10-15% yield over approximately 110 minutes . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The fluorinated groups may undergo oxidative reactions under specific conditions.

    Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with benzodiazepine receptors in the central nervous system. It binds to the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system.

Comparison with Similar Compounds

Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate can be compared with other fluorinated benzodiazepines such as:

These compounds share similar structures but differ in their specific substituents, which can influence their pharmacological properties and receptor binding affinities. The unique fluorinated structure of Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate may offer distinct advantages in terms of receptor selectivity and efficacy.

Properties

CAS No.

133368-71-5

Molecular Formula

C17H17F2N3O3

Molecular Weight

349.33 g/mol

IUPAC Name

ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C17H17F2N3O3/c1-2-25-17(24)15-14-9-21(7-3-6-18)16(23)12-8-11(19)4-5-13(12)22(14)10-20-15/h4-5,8,10H,2-3,6-7,9H2,1H3

InChI Key

NWKGISOOFCWSQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF

133368-71-5

Synonyms

3-FP-Ro-15-5528
ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate
N-(3'-fluoropropyl)-Ro 15-5528

Origin of Product

United States

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